molecular formula C18H11ClN4O2 B2548738 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one CAS No. 1251690-38-6

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one

Cat. No. B2548738
CAS RN: 1251690-38-6
M. Wt: 350.76
InChI Key: ZWIQUNMXIUNGRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one is a derivative of oxadiazole, a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of the 2-chlorophenyl group suggests potential for interaction with various biological targets, as chlorinated aromatic compounds often exhibit pharmacological activity.

Synthesis Analysis

The synthesis of related oxadiazole derivatives typically involves the reaction of benzamidoximes with an appropriate acid chloride, followed by cyclization of the resulting O-acylbenzamidoxime intermediate . Ultrasonication has been employed as an eco-friendly and efficient method to synthesize oxadiazole derivatives, reducing reaction times and improving yields compared to traditional methods .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of a 1,2,4-oxadiazole ring, which can be substituted at various positions to generate a wide range of compounds with diverse biological activities. The chlorophenyl group and additional phenyl substituents are common structural features that can influence the binding affinity and selectivity of these molecules towards biological targets .

Chemical Reactions Analysis

Oxadiazole derivatives can undergo various chemical reactions, including substitutions and additions, depending on the functional groups present in the molecule. The reactivity of the oxadiazole ring itself is influenced by the electron-withdrawing effects of the chlorophenyl group, which can affect the electrophilic and nucleophilic properties of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives, such as solubility, melting point, and stability, are determined by the nature of the substituents on the oxadiazole ring. The presence of a chlorophenyl group can increase the lipophilicity of the compound, potentially affecting its pharmacokinetic properties. Spectral studies, including NMR and mass spectrometry, are used to characterize these compounds and confirm their structures .

Pharmacological Evaluation

Oxadiazole derivatives have been evaluated for various pharmacological activities, including anticonvulsant, anticancer, antibacterial, and antifungal effects. The introduction of different substituents on the oxadiazole ring can lead to compounds with significant biological activity. For instance, compounds with an amino substituent have shown considerable anticonvulsant effects, while others with a hydroxyl substituent exhibited milder activity . Anticancer activities have been observed in derivatives tested against various human tumor cell lines, with some compounds showing higher cytotoxicity than standard drugs . Antimicrobial activities have also been reported, with moderate antibacterial and antifungal effects observed in certain derivatives .

Scientific Research Applications

Antimicrobial Applications

  • Synthesis and Antimicrobial Activity : A series of 1,3,4-oxadiazoles, including compounds with chlorophenyl groups, were synthesized and evaluated for their antimicrobial activity. Some derivatives exhibited moderate to potent activity against bacteria and fungi, suggesting their potential as antimicrobial agents (Bektaş et al., 2007).

Anticancer Applications

  • Apoptosis Induction and Potential Anticancer Agents : A study identified 1,2,4-oxadiazoles as novel apoptosis inducers with activity against several cancer cell lines, highlighting their potential as anticancer agents. The molecular target identified was TIP47, an IGF II receptor binding protein (Zhang et al., 2005).
  • Synthesis and Anticancer Evaluation : Compounds containing 1,3,4-oxadiazole structures, including chlorophenyl derivatives, were synthesized and evaluated for anticancer activity. Some showed potent cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents (Ravinaik et al., 2021).

Material Science Applications

  • Organic Light-Emitting Diodes (OLEDs) : Research into 1,3,4-oxadiazoles for OLEDs has shown that certain derivatives can serve as efficient green phosphors. These compounds have been utilized to achieve high current efficiency and low efficiency roll-off in OLED devices (Jin et al., 2014).

properties

IUPAC Name

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN4O2/c19-14-9-5-4-8-13(14)17-20-18(25-22-17)16-15(24)10-11-23(21-16)12-6-2-1-3-7-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIQUNMXIUNGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.